Flunitrazepam-D7

Catalog No.
S1786607
CAS No.
1286448-08-5
M.F
C16H12FN3O3
M. Wt
320.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flunitrazepam-D7

CAS Number

1286448-08-5

Product Name

Flunitrazepam-D7

IUPAC Name

7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C16H12FN3O3

Molecular Weight

320.33 g/mol

InChI

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3,2D,3D,4D,5D

InChI Key

PPTYJKAXVCCBDU-AAYPNNLASA-N

SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F

Synonyms

Ro 5-4200

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)[N+](=O)[O-])C([2H])([2H])[2H])F)[2H])[2H]

Flunitrazepam-D7 is a deuterated derivative of flunitrazepam, a potent benzodiazepine commonly known for its sedative and hypnotic properties. The full chemical name is 6-(2-(2,3,4,5-tetradeutero)-fluorophenyl)-2-trideuteromethyl-9-nitro-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one, with a molecular formula of C16H12D7FN3O3 and a molecular weight of approximately 320.33 g/mol . Flunitrazepam-D7 is primarily utilized as a stable-labeled internal standard in analytical chemistry for quantifying flunitrazepam in biological samples .

Flunitrazepam-D7 itself does not possess any inherent biological activity. Its role lies in aiding the quantification of Flunitrazepam in various analytical techniques.

As a derivative of Flunitrazepam, Flunitrazepam-D7 is likely to exhibit similar hazards, although the specific potency might be lower. Flunitrazepam is a Schedule IV controlled substance due to its potential for abuse and dependence [].

General safety precautions when handling Flunitrazepam-D7 include:

  • Wearing appropriate personal protective equipment (PPE) like gloves and safety glasses [].
  • Working in a well-ventilated fume hood.
  • Following safe laboratory practices for handling potentially hazardous materials.

Application in Quantifying Flunitrazepam

Flunitrazepam-D7 serves as an internal standard for Flunitrazepam, a benzodiazepine medication. Internal standards are crucial components in analytical techniques like chromatography and mass spectrometry []. These techniques separate and measure various compounds within a sample. Flunitrazepam-D7, having the same chemical structure as Flunitrazepam except for the Deuterium atoms, behaves very similarly during analysis. By adding a known amount of Flunitrazepam-D7 to a sample containing Flunitrazepam, scientists can compare the intensity of their signal peaks. This comparison allows for accurate quantification of the unknown amount of Flunitrazepam in the sample [].

Here's how it works:

  • The sample containing Flunitrazepam (amount unknown) is spiked with a known amount of Flunitrazepam-D7.
  • Both Flunitrazepam and Flunitrazepam-D7 undergo the same analytical process (e.g., chromatography).
  • Each molecule produces a signal peak in the instrument's readout.
  • Since the amount of Flunitrazepam-D7 is known, the ratio of its signal peak to the Flunitrazepam peak can be calculated.
  • This ratio is then applied to the unknown amount of Flunitrazepam in the sample to determine its concentration.

Flunitrazepam-D7 can undergo various chemical transformations, including:

  • Oxidation: This may occur at the nitro group or other functional groups.
  • Reduction: Reduction reactions can affect the nitro group or other substituents.
  • Substitution: Substitution reactions involving the fluorine atom or other substituents are also possible.

These reactions can lead to the formation of deuterated derivatives with modified functional groups, which are useful in research and analytical applications.

Flunitrazepam-D7 exhibits significant biological activity by interacting with gamma-aminobutyric acid type A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid neurotransmission in the central nervous system. This interaction results in its well-known pharmacological effects, including:

  • Sedation
  • Hypnosis
  • Anxiolytic effects
  • Muscle relaxation

The compound's mechanism involves increasing the frequency of chloride channel opening events at these receptors, leading to neuronal inhibition . Its pharmacokinetics include extensive liver metabolism, producing active metabolites such as 7-aminoflunitrazepam and desmethylflunitrazepam .

The synthesis of Flunitrazepam-D7 involves deuteration processes to incorporate deuterium atoms into specific positions within the molecular structure. A simplified synthetic route includes:

  • Deuteration: Introducing deuterium atoms into the phenyl ring and methyl group of flunitrazepam using deuterated reagents.

Flunitrazepam-D7 serves primarily as an internal standard in analytical chemistry, particularly in mass spectrometry and chromatography. Its applications include:

  • Quantification of flunitrazepam levels in biological fluids for toxicology studies.
  • Research on benzodiazepine metabolism, providing insights into pharmacokinetics and drug interactions.
  • Forensic analysis, assisting in cases involving drug intoxication or overdose .

Flunitrazepam-D7 interacts with various enzymes and proteins within the body, notably through the cytochrome P450 enzyme system during its metabolic processing. Key interactions include:

  • Cytochrome P450 3A4: The primary enzyme responsible for its phase I metabolism.
  • GABA_A receptors: Enhancing inhibitory neurotransmission through binding interactions.

These interactions underline its effectiveness as a sedative while also highlighting potential risks associated with its use, such as dependence and adverse reactions .

Flunitrazepam-D7 shares similarities with several other benzodiazepines but is unique due to its deuterated structure. Notable similar compounds include:

Compound NameUnique Features
FlunitrazepamParent compound; widely known for sedative effects.
NitrazepamPredecessor; less potent than flunitrazepam.
ClonazepamLonger half-life; used for seizure disorders.
DiazepamCommonly prescribed; shorter duration of action.

Flunitrazepam-D7's distinct advantage lies in its isotopic labeling, which enhances accuracy in quantification studies compared to non-labeled counterparts .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

320.13020664 g/mol

Monoisotopic Mass

320.13020664 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-04-14
1.Dunn, S.M.J. and Thuynsma, R.P. Reconstitution of purified GABAA receptors: Ligand binding and chloride transporting properties. Biochemistry 33, 755-763 (1994).

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